1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl-
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Overview
Description
1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields a crystalline colorless solid that is sparingly soluble in water .
Industrial Production Methods
In industrial settings, the compound can be synthesized using alternative methods such as the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another method involves the reaction of carbon suboxide with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various reducing agents . The conditions for these reactions typically involve controlled temperatures and specific catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different carbonyl compounds, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a model compound for understanding biological processes.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- involves the loss of a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen . This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its chemical behavior and applications.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness
1,3-Dioxane-4,6-dione, 2-ethyl-2-methyl-5-phenyl- is unique due to its high acidity and stability, which make it a valuable compound in various chemical reactions and applications .
Properties
CAS No. |
61857-81-6 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-ethyl-2-methyl-5-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14O4/c1-3-13(2)16-11(14)10(12(15)17-13)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
InChI Key |
MUQUUZBTNYXTOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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